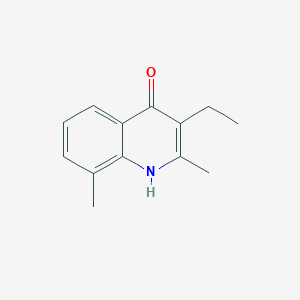

3-Ethyl-2,8-dimethylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,8-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJLWUBLPRLWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C=CC=C2C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol: Core Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-ol derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from established chemical principles and data from structurally related quinolin-4-ol and quinolin-4-one compounds. The guide covers predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of potential biological activities, including anticancer, antimicrobial, and antioxidant effects, based on the known bioactivities of the quinoline scaffold. Visualizations of the proposed synthesis and potential mechanisms of action are provided to facilitate understanding.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The quinolin-4-ol nucleus, in particular, is a key structural motif found in numerous biologically active molecules. This scaffold exists in tautomeric equilibrium with its 4-quinolone form. The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the specific derivative, 3-Ethyl-2,8-dimethylquinolin-4-ol, providing a detailed theoretical framework for its synthesis, properties, and potential therapeutic applications.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₁₃H₁₅NO | |

| Molecular Weight | 201.27 g/mol | |

| Appearance | Likely a crystalline solid | Based on similar quinolin-4-ols.[6] |

| Melting Point | Expected to be in the range of 200-250 °C | Substituted quinolin-4-ones generally have high melting points. |

| Solubility | Soluble in methanol and other polar organic solvents; slightly soluble in water.[3] | The hydroxyl group can participate in hydrogen bonding, but the overall aromatic structure limits water solubility. Solubility is pH-dependent.[4] |

| pKa | Predicted pKa values around 2-3 and 11-12.[2][6] | The quinoline nitrogen is weakly basic, and the 4-hydroxyl group is weakly acidic. |

| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. | The equilibrium position is solvent and pH-dependent. |

Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

The synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol can be plausibly achieved through the Conrad-Limpach reaction , a well-established method for the preparation of 4-hydroxyquinolines.[7][8][9][10] This reaction involves the condensation of an aniline with a β-ketoester.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-dimethylaniline with ethyl 2-ethylacetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the desired 3-Ethyl-2,8-dimethylquinolin-4-ol.

Detailed Experimental Protocol

Materials:

-

2,6-Dimethylaniline

-

Ethyl 2-ethylacetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Condensation: In a round-bottom flask, dissolve equimolar amounts of 2,6-dimethylaniline and ethyl 2-ethylacetoacetate in a minimal amount of ethanol. A catalytic amount of a strong acid, such as HCl, can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the initial condensation, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: Add a high-boiling point solvent, such as Dowtherm A or mineral oil, to the residue. Heat the mixture to a high temperature (typically 250-270 °C) for 1-2 hours to induce cyclization.[8] This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or hexane) to precipitate the crude product.

-

Filter the precipitate and wash it with the same solvent to remove the high-boiling solvent.

-

To further purify, dissolve the crude product in a dilute aqueous NaOH solution.

-

Wash the alkaline solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with dilute HCl to precipitate the purified 3-Ethyl-2,8-dimethylquinolin-4-ol.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities.[11][12][13][14] Based on the activities of structurally similar compounds, 3-Ethyl-2,8-dimethylquinolin-4-ol is predicted to have potential anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[11][12][13][14][15][16]

Potential Mechanisms of Action:

-

Inhibition of Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases (RTKs) that are overexpressed in cancer cells, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[12]

-

Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[15]

-

Induction of Apoptosis: Quinoline compounds can induce programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[11][16]

-

Inhibition of Angiogenesis: Certain derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[11]

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents.[17][18][19][20][21][22][23][24] The core structure of 3-Ethyl-2,8-dimethylquinolin-4-ol suggests it may possess antimicrobial properties.

Potential Mechanism of Action:

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[17][18][19][20][21][22][23][24] These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the fragmentation of bacterial DNA and ultimately cell death. The specific target (DNA gyrase or topoisomerase IV) can vary between Gram-positive and Gram-negative bacteria.[17][20]

Antioxidant Activity

The 4-hydroxyquinoline moiety is a phenolic structure, and phenolic compounds are well-known for their antioxidant properties.[25][26][27][28][29]

Potential Mechanism of Action:

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reactions that cause oxidative damage.[25][26][27][28][29] The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

Conclusion

While direct experimental data on 3-Ethyl-2,8-dimethylquinolin-4-ol is currently lacking, this technical guide provides a robust theoretical framework for its synthesis, properties, and potential biological activities based on the well-established chemistry of quinolin-4-ol derivatives. The proposed Conrad-Limpach synthesis offers a viable route for its preparation, and the predicted anticancer, antimicrobial, and antioxidant activities highlight its potential as a lead compound for drug discovery and development. Further experimental validation of these predicted properties is warranted to fully elucidate the therapeutic potential of this molecule. This guide serves as a valuable resource for researchers and scientists interested in the exploration and development of novel quinoline-based compounds.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 4-Hydroxyquinoline CAS#: 611-36-9 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 20. academic.oup.com [academic.oup.com]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 29. jscholarpublishers.com [jscholarpublishers.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline derivative. 4-Hydroxyquinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, noted for their potential as therapeutic agents. This document outlines the most probable synthetic pathway, detailed experimental protocols based on established methodologies, and expected characterization data.

Introduction

Substituted quinolines are a cornerstone in the development of new pharmaceuticals. The 4-hydroxyquinoline scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules. The synthesis of specifically substituted analogues like 3-Ethyl-2,8-dimethylquinolin-4-ol is of interest for structure-activity relationship (SAR) studies in drug discovery programs. This guide focuses on the Conrad-Limpach synthesis, a reliable and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

Synthetic Pathway: The Conrad-Limpach Reaction

The most direct and established route for the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol is the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[1][2]

For the synthesis of the target molecule, the proposed reactants are 2,8-dimethylaniline and ethyl 2-ethylacetoacetate . The reaction proceeds in two key steps:

-

Condensation: Formation of an enamine intermediate (ethyl 3-(2,8-dimethylanilino)pent-2-enoate) through the reaction of the aniline with the β-ketoester.

-

Thermal Cyclization: High-temperature ring closure of the enamine intermediate to yield the final product, 3-Ethyl-2,8-dimethylquinolin-4-ol. This step is typically carried out in a high-boiling point solvent.

Figure 1: Synthetic workflow for 3-Ethyl-2,8-dimethylquinolin-4-ol via the Conrad-Limpach reaction.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, derived from general procedures for the Conrad-Limpach synthesis.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2,8-Dimethylaniline | C₈H₁₁N | 121.18 |

| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 |

| Dowtherm A (or Mineral Oil) | Mixture | - |

| Ethanol | C₂H₅OH | 46.07 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hexane | C₆H₁₄ | 86.18 |

Step 1: Condensation of 2,8-Dimethylaniline and Ethyl 2-ethylacetoacetate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,8-dimethylaniline (1.0 eq) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Slowly add ethyl 2-ethylacetoacetate (1.1 eq) to the stirred mixture.

-

Heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat a high-boiling point solvent such as Dowtherm A or mineral oil to 250-260 °C.

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The formation of the product is often accompanied by the distillation of ethanol.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Add hexane or a similar non-polar solvent to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Figure 2: Detailed experimental workflow for the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Quantitative Data

Physical Properties

| Property | Expected Value/Range |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | 150 - 250 (highly dependent on purity) |

| Solubility | Soluble in DMSO and hot ethanol; sparingly soluble in water and non-polar solvents |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for 3-Ethyl-2,8-dimethylquinolin-4-ol.

| Technique | Expected Peaks/Signals |

| ¹H NMR (in DMSO-d₆) | Aromatic protons (δ 7.0-8.0 ppm), ethyl group protons (triplet and quartet), methyl group protons (singlets), and a broad singlet for the -OH or -NH proton. |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons, carbonyl carbon (C4), and aliphatic carbons of the ethyl and methyl groups. |

| IR (KBr, cm⁻¹) | O-H/N-H stretching (broad, ~3200-3400), C=O stretching (~1640-1660), C=C and C=N stretching (~1500-1600). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 201.12, with characteristic fragmentation patterns. |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

High temperatures are used in the cyclization step; appropriate precautions should be taken to avoid burns.

-

Dowtherm A and other high-boiling point solvents can be hazardous and should be handled with care.

Conclusion

The Conrad-Limpach synthesis provides a robust and reliable method for the preparation of 3-Ethyl-2,8-dimethylquinolin-4-ol. This technical guide outlines a detailed experimental protocol and provides expected characterization data to aid researchers in the synthesis and purification of this and similar 4-hydroxyquinoline derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Spectral Data for 3-Ethyl-2,8-dimethylquinolin-4-ol Currently Unavailable in Public Databases

An in-depth search for experimental spectral data (NMR, IR, and MS) for the compound 3-Ethyl-2,8-dimethylquinolin-4-ol did not yield specific results from publicly available databases and scientific literature. While spectral information for structurally similar quinoline derivatives exists, data for this exact molecule could not be located.

This guide outlines the general methodologies for acquiring such data and presents a conceptual framework for the experimental workflow. This information is intended to guide researchers in their own data acquisition efforts for this compound.

Experimental Protocols for Spectral Data Acquisition

Should a sample of 3-Ethyl-2,8-dimethylquinolin-4-ol be available, the following standard protocols would be employed to determine its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and should be free from proton signals that might overlap with the analyte's signals.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule, such as O-H, C-H, C=O, and C=C bonds.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing molecular weight information. EI is a higher-energy technique that causes fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (or pseudomolecular ion peak in ESI). Analyze the fragmentation pattern in EI-MS to deduce the structure of different parts of the molecule.

Conceptual Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 3-Ethyl-2,8-dimethylquinolin-4-ol.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Due to the absence of specific experimental data for 3-Ethyl-2,8-dimethylquinolin-4-ol, the data tables for NMR, IR, and MS cannot be provided at this time. Researchers are encouraged to perform the experiments outlined above to obtain the necessary spectral data for this compound.

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol: A Novel Quinolone Derivative

Disclaimer: As of the latest literature review, 3-Ethyl-2,8-dimethylquinolin-4-ol is a novel chemical entity with no publicly available data regarding its specific physical, chemical, or biological properties. This guide, therefore, provides a comprehensive overview of the core chemical scaffold, quinolin-4-ol, and outlines a standard, hypothetical framework for the synthesis, characterization, and initial biological evaluation of this new compound, intended for researchers, scientists, and drug development professionals.

Introduction to the Quinolin-4-ol Scaffold

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are present in numerous natural and synthetic bioactive molecules.[1] The quinolin-4-one moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Compounds containing this core structure have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]

The introduction of various substituents onto the quinolin-4-ol ring allows for the fine-tuning of its physicochemical properties and biological activities, making it an attractive starting point for drug discovery programs. The hypothetical compound, 3-Ethyl-2,8-dimethylquinolin-4-ol, with its specific substitution pattern, represents a novel exploration of the chemical space within this important class of molecules.

Physicochemical Properties of Quinolin-4-ols

While specific data for 3-Ethyl-2,8-dimethylquinolin-4-ol is unavailable, the general properties of the parent compound, 4-Quinolinol, can provide some initial insights.

| Property | Value (for 4-Quinolinol) | Reference |

| Molecular Formula | C9H7NO | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Appearance | Very slightly yellow powder | [6] |

| Melting Point | 202-206 °C | [7] |

| logPoct/wat | 1.940 | [5] |

| Water Solubility (log10WS) | -2.59 mol/l | [5] |

It is anticipated that the addition of ethyl and dimethyl groups in 3-Ethyl-2,8-dimethylquinolin-4-ol would increase its molecular weight and lipophilicity (logP) compared to the parent 4-quinolinol. The melting point and solubility would also be expected to differ. A comprehensive experimental evaluation is necessary to determine the precise physicochemical properties of this novel compound.

Proposed Synthesis and Experimental Protocol

Several established methods exist for the synthesis of the quinolin-4-one core.[2] The Conrad-Limpach and Gould-Jacobs reactions are classical and widely used approaches.[2][8] Below is a proposed synthetic route for 3-Ethyl-2,8-dimethylquinolin-4-ol based on the Conrad-Limpach reaction, followed by a general experimental protocol.

Proposed Synthetic Pathway

A potential synthesis could involve the condensation of 2-methylaniline with an appropriately substituted β-ketoester, followed by a cyclization reaction.

Caption: Proposed Conrad-Limpach synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol.

General Experimental Protocol for Synthesis

-

Condensation: To a solution of 2-methylaniline in a suitable solvent (e.g., ethanol or toluene), add an equimolar amount of ethyl 2-ethyl-3-oxopentanoate. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is heated to reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The resulting crude enamine intermediate may be purified by column chromatography or used directly in the next step.

-

Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (typically 250-260 °C) to induce thermal cyclization. The reaction is monitored by TLC until the starting material is consumed.

-

Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Ethyl-2,8-dimethylquinolin-4-ol.

Proposed Workflow for Characterization and Biological Evaluation

For a novel chemical entity, a systematic workflow is essential to determine its properties and potential for further development.

Caption: A standard workflow for the characterization and initial screening of a novel compound.

Physicochemical Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the synthesized compound.

-

Melting Point: The melting point will be determined using a standard melting point apparatus.

-

Solubility: The solubility in various solvents (e.g., water, DMSO, ethanol) will be determined.

-

Lipophilicity (logP): The octanol-water partition coefficient will be experimentally determined or calculated.

Initial Biological Screening Protocols

Given the broad biological activities of the quinolin-4-ol scaffold, a tiered screening approach is recommended.

-

Cytotoxicity Assays: Initial assessment of cytotoxicity against a panel of human cell lines (e.g., using an MTT or LDH assay) is crucial to determine the compound's therapeutic window.

-

Antimicrobial Screening: The compound will be screened for activity against a panel of pathogenic bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Target-Based Screening: Based on the structural similarity to known bioactive quinolones, the compound can be screened against specific targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, using established biochemical or cell-based assays.[9]

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 3-Ethyl-2,8-dimethylquinolin-4-ol are unknown, related quinolone compounds have been shown to interact with various signaling pathways. For instance, some quinolones exhibit anticancer activity by inhibiting topoisomerase enzymes or modulating key signaling pathways involved in cell proliferation and apoptosis.

Should initial screening reveal promising activity, further studies would be required to elucidate the mechanism of action and the specific signaling pathways modulated by 3-Ethyl-2,8-dimethylquinolin-4-ol.

Conclusion

3-Ethyl-2,8-dimethylquinolin-4-ol represents an unexplored molecule within the medicinally important class of quinolin-4-ols. This guide provides a foundational framework for its synthesis, comprehensive characterization, and initial biological evaluation. The proposed workflows and protocols are based on established scientific principles and are intended to guide researchers in the systematic investigation of this and other novel chemical entities. The data generated from these studies will be critical in determining the potential of 3-Ethyl-2,8-dimethylquinolin-4-ol as a lead compound for future drug development efforts.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. 4-Quinolinol (CAS 611-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Quinolinol(611-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. coleparmer.co.uk [coleparmer.co.uk]

An In-depth Technical Guide on the Solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,8-dimethylquinolin-4-ol is a quinoline derivative. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the factors expected to influence the solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol and outlines a general experimental protocol for its determination.

Factors Influencing the Solubility of Quinoline Derivatives

-

pH and Ionization: Quinoline derivatives are often weak bases and can be ionized.[1][2] The solubility of these compounds is therefore highly dependent on the pH of the aqueous medium.[1][2] At a pH below the pKa of the quinoline nitrogen, the molecule will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble free base form. The 4-ol group can also exhibit acidic properties, making the molecule amphoteric.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental determinant of solubility. Polar solvents will better dissolve polar molecules, while non-polar solvents are more suitable for non-polar solutes.[3][4] The solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol is expected to vary significantly across a range of organic solvents with differing polarities.[5]

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[6] This is because the dissolution process is often endothermic.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.

-

Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-out" or "salting-in" effect.[1][2]

Predicted Solubility Profile

Based on the structure of 3-Ethyl-2,8-dimethylquinolin-4-ol, a qualitative prediction of its solubility in various solvent classes can be made. The presence of the polar hydroxyl and nitrogen-containing heterocyclic ring suggests some affinity for polar solvents, while the ethyl and dimethyl substitutions on the quinoline core introduce non-polar character.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to Moderate | The hydroxyl group can participate in hydrogen bonding, but the overall non-polar surface area from the aromatic rings and alkyl groups may limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can engage in dipole-dipole interactions and may be good solvents for quinoline derivatives.[6] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The presence of polar functional groups is likely to result in poor solubility in non-polar solvents. |

| Aqueous Acids (e.g., dilute HCl) | High | The basic nitrogen atom in the quinoline ring will be protonated, forming a soluble salt.[4] |

| Aqueous Bases (e.g., dilute NaOH) | Moderate to High | The acidic 4-hydroxyl group can be deprotonated to form a more soluble phenoxide-like salt. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol, primarily based on the widely used shake-flask method.[7]

Objective: To determine the equilibrium solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol in a given solvent at a specified temperature.

Materials:

-

3-Ethyl-2,8-dimethylquinolin-4-ol (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Ethyl-2,8-dimethylquinolin-4-ol to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The shaking ensures thorough mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 3-Ethyl-2,8-dimethylquinolin-4-ol in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the concentration in the test samples.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

Understanding the solubility of 3-Ethyl-2,8-dimethylquinolin-4-ol is paramount for its development as a potential therapeutic agent. While specific solubility data is not currently available, this guide provides a robust framework for researchers. By considering the influential factors of pH, solvent polarity, and temperature, and by employing a systematic experimental approach such as the shake-flask method, the solubility profile of this compound can be thoroughly characterized. This information is essential for formulation development, preclinical studies, and ultimately for the successful translation of this promising quinoline derivative into a clinically effective drug.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jinjingchemical.com [jinjingchemical.com]

- 6. cibtech.org [cibtech.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Analysis of 3-Ethyl-2,8-dimethylquinolin-4-ol: Molecular Weight and Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight of 3-Ethyl-2,8-dimethylquinolin-4-ol, a quinoline derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the foundational data required for the accurate quantification and experimental design involving this compound.

Introduction

3-Ethyl-2,8-dimethylquinolin-4-ol belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known for a wide range of biological activities, making them important scaffolds in pharmaceutical research. Accurate determination of the molecular weight is a critical first step in the characterization of this compound, underpinning subsequent experimental work, including stoichiometry, solution preparation, and spectroscopic analysis.

Molecular Weight Determination

The molecular weight of a compound is determined from its molecular formula and the standard atomic weights of its constituent elements. The deduced molecular formula for 3-Ethyl-2,8-dimethylquinolin-4-ol is C₁₃H₁₅NO.

The calculation of the molecular weight is based on the summation of the atomic weights of each atom in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC). For elements with natural isotopic variation, a conventional value is used.[1]

Table 1: Quantitative Data for Molecular Weight Calculation

| Component | Formula/Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 15 | 1.008[1][2] | 15.120 |

| Nitrogen | N | 1 | 14.007[3] | 14.007 |

| Oxygen | O | 1 | 15.999[4] | 15.999 |

| Total Molecular Weight | C₁₃H₁₅NO | 201.269 g/mol |

Note: Atomic weights for carbon, nitrogen, and oxygen are based on IUPAC recommendations, which may be presented as intervals due to natural isotopic abundance variations.[5][6][7][8] The values used here are conventional values for practical application.

Experimental Protocols

The following outlines a generalized experimental protocol for the verification of the molecular weight of 3-Ethyl-2,8-dimethylquinolin-4-ol through mass spectrometry.

Objective: To experimentally confirm the molecular weight of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Materials:

-

A synthesized and purified sample of 3-Ethyl-2,8-dimethylquinolin-4-ol

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Internal calibrant

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving a precisely weighed sample in a suitable solvent to a final concentration of approximately 1 µg/mL.

-

Instrumentation Setup: The mass spectrometer is calibrated using a known internal standard. The instrument is set to operate in a positive or negative ionization mode, depending on the compound's properties.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. For the parent molecule, this will typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The experimentally determined molecular weight is then compared to the calculated theoretical molecular weight.

Visualization of Workflow

The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of a compound.

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

Potential Biological Activity of 3-Ethyl-2,8-dimethylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Ethyl-2,8-dimethylquinolin-4-ol based on available scientific literature for structurally related quinoline and quinolin-4-ol derivatives. As of the time of this writing, no specific biological data for 3-Ethyl-2,8-dimethylquinolin-4-ol has been found in the public domain. The information presented herein is intended to serve as a scientific guide for research and development purposes and should be interpreted as a predictive analysis based on structure-activity relationships of analogous compounds.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. The quinoline scaffold is a key structural motif in numerous synthetic and natural products, demonstrating significant potential in medicinal chemistry. This technical guide focuses on the predicted biological activities of 3-Ethyl-2,8-dimethylquinolin-4-ol, a specific derivative for which direct experimental data is not yet available. By examining the biological effects of structurally similar quinolin-4-ols and substituted quinolines, we can infer the potential therapeutic applications and mechanisms of action for this compound. This document will delve into its potential as an anticancer and antimicrobial agent, supported by quantitative data from analogous compounds, detailed experimental protocols for in vitro evaluation, and visualizations of relevant signaling pathways.

Potential Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents. Various derivatives have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR and VEGFR-2 Signaling Pathways

Quinoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways.[1][2] These pathways are critical for tumor growth, proliferation, and angiogenesis.[2]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many types of cancer. Quinoline-based compounds have been shown to act as dual PI3K/mTOR inhibitors.[4]

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by quinoline derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[6][7]

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.

Quantitative Data on Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Naphthoquinones | PD9 | DU-145 (Prostate) | 1-3 | [8] |

| MDA-MB-231 (Breast) | 1-3 | [8] | ||

| HT-29 (Colon) | 1-3 | [8] | ||

| PD10 | DU-145 (Prostate) | 1-3 | [8] | |

| MDA-MB-231 (Breast) | 1-3 | [8] | ||

| HT-29 (Colon) | 1-3 | [8] | ||

| 4,4-Dimethylcurcumin | DMCU | NCI-H460 (Lung) | 1.62 | [9] |

| Derivatives | NCI-H358 (Lung) | 2.50 | [9] | |

| A549 (Lung) | 2.10 | [9] | ||

| 2-TFA | NCI-H460 (Lung) | 0.85 | [9] | |

| NCI-H358 (Lung) | 1.21 | [9] | ||

| A549 (Lung) | 1.03 | [9] | ||

| 1,3,4-Oxadiazole | Compound 28 | MCF-7 (Breast) | Not specified, but ~30x stronger than reference | [10] |

| Derivatives | Compound 36 | HepG2 (Liver) | Not specified, but ~30x stronger than 5-fluorouracil | [10] |

| Quinoline Derivatives | Compound 5a | HL-60 (Leukemia) | 19.88 µg/mL | [11] |

| U937 (Leukemia) | 43.95 µg/mL | [11] | ||

| Compound 5g | HL-60 (Leukemia) | <50 µg/mL | [11] |

Potential Antimicrobial Activity

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial potential of quinoline derivatives extends to both antibacterial and antifungal activities.

Antibacterial and Antifungal Effects

Substituted quinolines have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV or disruption of the fungal cell membrane.[14]

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-based | 7c | Cryptococcus neoformans | 15.6 | [13] |

| Hydroxyimidazolium | 7d | Cryptococcus neoformans | 15.6 | [13] |

| Hybrids | 7b | Staphylococcus aureus | 2 | [9] |

| 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] | |

| 4-Hydroxy-3-iodo- | Compound 11 | MRSA-1 | 0.097 | [12] |

| quinol-2-one | MRSA (non-typeable) | 0.049 | [12] | |

| Indolizinoquinoline- | Compound 7 | E. coli ATCC25922 | 2 | [15] |

| 5,12-dione | MRSA | 2 | [15] | |

| Quinoline-3- | Compound 32 | F. oxysporum | 25 | [15] |

| carbohydrazides | A. niger | 25 | [15] | |

| C. neoformans | 25 | [15] | ||

| A. flavus | 12.5 | [15] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-Ethyl-2,8-dimethylquinolin-4-ol is currently lacking, the extensive research on structurally similar quinoline and quinolin-4-ol derivatives provides a strong foundation for predicting its potential as a bioactive compound. The data compiled in this guide suggests that this molecule is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Future research should focus on the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol and its subsequent in vitro evaluation using the standardized protocols outlined in this document. Initial screening should include a panel of cancer cell lines and a diverse range of microbial pathogens to ascertain its spectrum of activity. Positive hits from these initial screens would warrant further investigation into its mechanism of action, including its effects on the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, as well as its potential to inhibit bacterial DNA gyrase or topoisomerase IV. This systematic approach will be crucial in elucidating the therapeutic potential of this novel quinoline derivative.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities [mdpi.com]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-ol with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this paper establishes a framework for its synthesis and explores its putative biological activities based on extensive literature analysis of structurally related compounds. A detailed synthetic protocol via the Conrad-Limpach reaction is proposed, complete with a workflow diagram and experimental procedures. Furthermore, this guide summarizes the known biological activities of analogous quinolin-4-ol derivatives, suggesting potential therapeutic areas for future investigation of the title compound.

Introduction to the Quinolin-4-ol Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The quinolin-4-ol (or 4-quinolone) core, in particular, is a privileged structure in drug discovery, forming the backbone of many therapeutic agents.

Derivatives of quinolin-4-ol have demonstrated a wide array of pharmacological effects, including:

-

Antimicrobial Activity: The quinolone structure is famously associated with antibacterial agents, such as the fluoroquinolones.

-

Anticancer Properties: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines.

-

Antiviral Activity: Certain quinolones have shown promise as antiviral agents, including activity against HIV.[2]

-

Anti-inflammatory Effects: The scaffold has been explored for its potential in modulating inflammatory pathways.

-

Antimalarial Activity: Historically, quinine, a quinoline alkaloid, was the primary treatment for malaria, and synthetic quinolines continue to be a focus of antimalarial drug development.

The biological activity of quinolin-4-ol derivatives is highly dependent on the substitution pattern on the quinoline ring. Alkyl and aryl substitutions at various positions can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, 3-Ethyl-2,8-dimethylquinolin-4-ol, is a tri-alkyl substituted quinolin-4-ol for which specific biological data is not yet available. However, based on the activities of related compounds, it represents a promising candidate for further investigation.

Proposed Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol

The most versatile and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting enamine intermediate.[4]

For the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol, the proposed starting materials are 2,6-dimethylaniline and ethyl 2-ethyl-3-oxobutanoate. The overall synthetic scheme is presented below.

Caption: Proposed synthetic workflow for 3-Ethyl-2,8-dimethylquinolin-4-ol via the Conrad-Limpach synthesis.

Synthesis of the β-Ketoester Starting Material

The required β-ketoester, ethyl 2-ethyl-3-oxobutanoate, is not commercially available and would need to be synthesized. A potential route involves the acylation of the enolate of ethyl butanoate with acetyl chloride.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol based on the Conrad-Limpach reaction. Optimization of reaction conditions may be necessary to achieve high yields.

Step 1: Synthesis of Ethyl 3-((2,6-dimethylphenyl)amino)but-2-enoate (Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylaniline (1.0 eq) and ethyl 2-ethyl-3-oxobutanoate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60-80 °C) to accelerate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol (Final Product)

-

The crude or purified enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a round-bottom flask equipped with a reflux condenser.[5]

-

The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.[3] The reaction is maintained at this temperature for a specified period (e.g., 30 minutes to a few hours), with progress monitored by TLC.

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The precipitated solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dimethylformamide and water).

Caption: Experimental workflow for the synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol.

Physicochemical Properties

As of the writing of this guide, the physicochemical properties of 3-Ethyl-2,8-dimethylquinolin-4-ol have not been experimentally determined. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. Computational tools can be employed to predict properties such as melting point, boiling point, logP, and pKa to guide initial experimental work. For instance, the related compound 2,8-dimethylquinolin-4-ol has a reported melting point of 262.3 °C and a boiling point of 303.86 °C.[6]

Potential Biological Activities

While no specific biological data exists for 3-Ethyl-2,8-dimethylquinolin-4-ol, the extensive research on related quinolin-4-ol derivatives allows for informed speculation on its potential therapeutic applications. The table below summarizes the observed biological activities of various substituted quinolin-4-ols.

| Biological Activity | Examples of Active Quinolin-4-ol Derivatives | Potential Mechanism of Action | Citation |

| Antimalarial | 2,3,8-trisubstituted quinolines | Inhibition of hemozoin formation | [7] |

| Anticancer | Substituted 4-hydroxyquinolines | Topoisomerase inhibition, kinase inhibition | [2] |

| Antibacterial | Fluoroquinolones (4-quinolone core) | Inhibition of DNA gyrase and topoisomerase IV | [2] |

| Antiviral | Various quinolone derivatives | Inhibition of viral enzymes (e.g., integrase, polymerase) | [2] |

| Anti-inflammatory | Substituted 4-hydroxyquinolines | Modulation of inflammatory signaling pathways |

Given the structural similarities, 3-Ethyl-2,8-dimethylquinolin-4-ol is a candidate for screening in assays related to these activities. The specific substitution pattern (2-methyl, 3-ethyl, 8-methyl) will likely influence its potency and selectivity for different biological targets.

Caption: Inferred logical relationships of potential biological activities for 3-Ethyl-2,8-dimethylquinolin-4-ol.

Conclusion and Future Perspectives

3-Ethyl-2,8-dimethylquinolin-4-ol is a novel chemical entity with a promising scaffold for the development of new therapeutic agents. This technical guide has outlined a feasible synthetic route via the Conrad-Limpach reaction and has provided a generalized experimental protocol to facilitate its synthesis. Based on the known biological activities of structurally related quinolin-4-ol derivatives, this compound warrants investigation for its potential antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Future research should focus on the successful synthesis and characterization of 3-Ethyl-2,8-dimethylquinolin-4-ol. Following its synthesis, a comprehensive screening against a panel of biological targets is recommended to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of further analogs, will be crucial in optimizing its potency and selectivity for any identified biological activities. The findings from such studies could pave the way for the development of novel drug candidates based on this promising quinolin-4-ol scaffold.

References

- 1. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,8-Dimethylquinolin-4-ol | 15644-80-1 [sigmaaldrich.com]

- 7. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

The Discovery and Enduring Legacy of Quinolinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanism of action of quinolinol derivatives, a class of compounds that has had a profound and lasting impact on medicine and beyond. From their origins in the antimalarial drug quinine to their contemporary applications in antibacterial, antifungal, and anticancer therapies, quinolinol derivatives continue to be a fertile ground for scientific investigation and drug development. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis, quantitative data on their biological activities, and a visualization of their key signaling pathways.

A Journey Through Time: The History of Quinolinol Derivatives

The story of quinolinol derivatives begins with the discovery of quinoline itself. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[1] A pivotal moment in the history of these compounds was the isolation of quinine from the bark of the cinchona tree in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] For centuries, cinchona bark had been used to treat malaria, and the isolation of its active ingredient, quinine, a quinoline derivative, marked a significant advancement in medicine.[1][2]

The success of quinine spurred further research into synthetic quinoline-based antimalarials. In the 1930s, German scientists developed chloroquine, a synthetic 4-aminoquinoline derivative that proved to be a highly effective and widely used antimalarial drug for many years.[1][2] The timeline below highlights some of the key dates in the discovery and development of quinoline-based antimalarial drugs:

-

1632: Introduction of quinine for medicinal use.[1]

-

1910: First reported case of quinine resistance.[1]

-

1934: Synthesis of chloroquine (Resochin).[1]

-

1945: Introduction of chloroquine for widespread use.[1]

-

1957: First reported case of chloroquine resistance.[1]

Beyond their antimalarial properties, the broader therapeutic potential of quinolinol derivatives, particularly 8-hydroxyquinoline (also known as oxine), began to be recognized. The antibacterial activity of 8-hydroxyquinoline and its derivatives has been known for over 120 years.[3] This has led to the development of a wide range of derivatives with antibacterial, antifungal, anticancer, and other pharmacological activities.[2][4]

Synthesis of the Quinolinol Core: Key Experimental Protocols

The synthesis of the quinoline and quinolinol backbone is primarily achieved through several classic organic reactions, most notably the Skraup synthesis and the Friedländer synthesis.

The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a powerful method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.

General Protocol:

-

Reaction Setup: In a fume hood, a mixture of o-aminophenol, glycerol, and a mild oxidizing agent (such as o-nitrophenol) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Heating and Reflux: The reaction mixture is then heated. The reaction is often vigorous and requires careful temperature control. The mixture is typically heated to 135-140°C for several hours.[5]

-

Neutralization and Isolation: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or potassium hydroxide) to a pH of 7.5-8.[5]

-

Purification: The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent.

The Friedländer Synthesis of Quinolinol Derivatives

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[6][7]

General Protocol:

-

Reactant Mixture: The 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound are mixed in a suitable solvent.

-

Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid, iodine) or a base catalyst is added to the mixture.[6][8]

-

Reaction Conditions: The reaction is typically heated to facilitate the condensation and subsequent cyclization. The specific temperature and reaction time will vary depending on the substrates and catalyst used.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or chromatography.

Quantitative Insights: Biological Activities of Quinolinol Derivatives

The biological activity of quinolinol derivatives has been extensively studied, with a wealth of quantitative data available. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for selected quinolinol derivatives against various pathogens.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Clioquinol | Candida spp. | 0.031–2 | [3][9] |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 | [3][9] |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 | [3][9] |

| PH265 | Cryptococcus spp. | 0.5-1 | [10] |

| PH276 | Cryptococcus spp. | 0.5-4 | [10] |

| PH276 | Candida auris, C. haemulonii | 8 | [10] |

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus | 0.12 | [11] |

| Compound 9 | Streptococcus pyogenes | 8 | [11] |

| Compound 9 | Salmonella typhi | 0.12 | [11] |

| Compound 9 | Escherichia coli | 0.12 | [11] |

| Compound 16, 17, 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [11] |

| Hybrid 7b | Staphylococcus aureus | 2 | [12] |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [12] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [12] |

Table 3: Anticancer Activity (IC50) of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 19 | Mycobacterium smegmatis mc2 155 | 77.3 ± 2.5 | [11] |

| Compound 21 | Mycobacterium smegmatis mc2 155 | 33.4 ± 4.4 | [11] |

| Compound 22 | Mycobacterium smegmatis mc2 155 | 34.0 ± 3.7 | [11] |

| Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | EC50: 0.3 | [11] |

Mechanisms of Action: Signaling Pathways and Molecular Targets

Quinolinol derivatives exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes.

Inhibition of DNA Gyrase and Topoisomerases

A primary mechanism of action for many antibacterial quinolones is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[4][13] DNA gyrase is essential for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA.[4][14] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4][15]

Similarly, certain quinolinol derivatives have been shown to inhibit topoisomerase I and II in cancer cells.[16][17] These enzymes are crucial for managing DNA topology during replication and transcription in eukaryotic cells. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[16][17]

Other Signaling Pathways

The diverse biological activities of quinolinol derivatives are also attributed to their effects on other signaling pathways:

-

HIF Signaling Pathway: Some indenoisoquinoline derivatives that inhibit topoisomerase I have also been found to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.[18]

-

Wnt/β-catenin Signaling Pathway: The quinoline derivative IND-2 has been shown to have a significant impact on the Wnt/β-catenin signaling pathway in prostate cancer cells.[16]

Conclusion and Future Directions

The journey of quinolinol derivatives, from their natural origins to their synthetic diversification, showcases a remarkable trajectory in the history of medicinal chemistry. Their broad spectrum of biological activities continues to make them a privileged scaffold in drug discovery. While challenges such as drug resistance remain, the continued exploration of novel derivatives, combination therapies, and a deeper understanding of their mechanisms of action promise to unlock new therapeutic opportunities. The rich history and versatile chemistry of quinolinol derivatives ensure their continued relevance and importance in the ongoing quest for new and effective treatments for a wide range of diseases.

References

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Mechanism of action of quinolones against Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]

- 18. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Ethyl-2,8-dimethylquinolin-4-ol

For distribution to: Researchers, scientists, and drug development professionals.

Application Notes